molecular formula C11H13N3O B11764187 Benzyl-(4-methyl-furazan-3-ylmethyl)-amine

Benzyl-(4-methyl-furazan-3-ylmethyl)-amine

Cat. No.: B11764187
M. Wt: 203.24 g/mol
InChI Key: QAGGEACLWQVYRW-UHFFFAOYSA-N
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Description

Benzyl-(4-methyl-furazan-3-ylmethyl)-amine is a chemical compound that features a benzyl group attached to a 4-methyl-furazan-3-ylmethyl moiety through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(4-methyl-furazan-3-ylmethyl)-amine typically involves the reaction of benzylamine with 4-methyl-furazan-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(4-methyl-furazan-3-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in substitution reactions with electrophiles, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitro compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

Benzyl-(4-methyl-furazan-3-ylmethyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl-(4-methyl-furazan-3-ylmethyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methyl-furazan-3-ylmethyl)-piperazine: A similar compound with a piperazine ring instead of a benzyl group.

    4-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid: Contains a benzoic acid moiety instead of an amine linkage.

    3-Benzenesulfonyl-4-methyl-furazan: Features a benzenesulfonyl group instead of a benzyl group.

Uniqueness

Benzyl-(4-methyl-furazan-3-ylmethyl)-amine is unique due to its specific combination of a benzyl group and a 4-methyl-furazan-3-ylmethyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C11H13N3O/c1-9-11(14-15-13-9)8-12-7-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3

InChI Key

QAGGEACLWQVYRW-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CNCC2=CC=CC=C2

Origin of Product

United States

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